

# A Guide to Inter-laboratory Comparison of Dicyclohexyl Phthalate Analysis Methods

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical methods for the quantification of **Dicyclohexyl phthalate** (DCHP). The information is collated from various sources, including proficiency testing schemes and application notes from leading analytical instrument manufacturers. While a dedicated, comprehensive inter-laboratory comparison study for DCHP with publicly available aggregated data is not yet published, this guide draws upon established analytical methodologies and data from proficiency tests on similar phthalates to present a robust comparative framework. An upcoming peer review in the spring of 2025 on a draft risk evaluation for DCHP by the U.S. Environmental Protection Agency may provide more direct comparative data in the future.

**Dicyclohexyl phthalate** is a plasticizer used in various applications, including adhesives, and plastic and rubber products.[1] Due to its potential as an endocrine disruptor, accurate and reproducible quantification is critical. Inter-laboratory comparison studies are vital for assessing the proficiency of different laboratories and the reliability of analytical methods.

## **Comparative Performance of Analytical Methods**

The primary methods for the analysis of DCHP and other phthalates are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The choice of method often depends on the sample matrix, required sensitivity, and available instrumentation.



The following table summarizes typical performance characteristics for these methods based on available literature. It is important to note that performance can vary based on the specific instrumentation, sample matrix, and laboratory protocols.

Parameter	GC-MS	LC-MS/MS	HPLC-UV
Principle	Separation of volatile compounds followed by mass-based detection.	Liquid-phase separation coupled with highly selective and sensitive mass detection.	Liquid-phase separation with detection based on UV absorbance.
Typical Limit of Detection (LOD)	0.022 μg/L to 50 μg/kg[2]	As low as 1 ppb[3]	~0.5 μg/ml
Typical Limit of Quantification (LOQ)	5.5 - 208.3 μg/kg[4]	0.034 - 0.34 μg/L[5]	Below 0.64 μg/mL
**Linearity (R²) **	>0.99	>0.99[6]	≥0.999
Recovery	85-108%[7]	87.0–109.9%[5]	94.8% - 99.6%
Throughput	High	High	Moderate
Selectivity	High	Very High	Moderate
Matrix Effect	Moderate to High	Low to Moderate	Low to Moderate
Common Applications	Environmental samples, food, consumer products.[8]	Food, beverages, biological samples (urine).[3][10]	Cosmetics, water samples.[11][12]

### **Experimental Protocols**

Detailed and standardized experimental protocols are crucial for ensuring the reproducibility and comparability of results in an inter-laboratory study. Below are representative methodologies for the analysis of DCHP.

## **Gas Chromatography-Mass Spectrometry (GC-MS)**



This method is widely used for the analysis of phthalates in various matrices, including polymers, food, and environmental samples.[8][9]

- a) Sample Preparation (Liquid-Liquid Extraction for Liquids):
- A known volume of the liquid sample (e.g., 5 mL of a beverage) is spiked with an internal standard (e.g., deuterated DCHP).[13]
- An extraction solvent such as dichloromethane or a hexane/acetone mixture is added.[13]
- The mixture is shaken vigorously to ensure thorough mixing and extraction of the analytes into the organic phase.[13]
- The organic layer is separated, concentrated under a gentle stream of nitrogen, and reconstituted in a suitable solvent for injection.[14]
- b) Instrumental Analysis:
- GC System: Agilent 7890A GC or similar.[3]
- Column: A low-bleed capillary column such as a TraceGOLD TG-5MS is commonly used.[13]
- Injector: Splitless injection at a high temperature (e.g., 320°C) to ensure volatilization of high molecular weight phthalates.[13]
- Oven Temperature Program: A temperature gradient is used to separate the different phthalates. For example, starting at 100°C, holding for 1 minute, then ramping to 300°C.[14]
- Carrier Gas: Helium at a constant flow rate.[14]
- MS System: Agilent 5975C GC/MSD or similar.[3]
- Ionization Mode: Electron Ionization (EI).[14]
- Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for DCHP (e.g., m/z 149, 167, 83).[13]



## Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it suitable for complex matrices and trace-level analysis.[3][15]

- a) Sample Preparation (Solid Phase Extraction for Liquids):
- The sample is passed through a solid-phase extraction (SPE) cartridge (e.g., C18) to retain the phthalates.[16]
- The cartridge is washed to remove interferences.
- The retained phthalates are eluted with a solvent like acetonitrile.[16]
- The eluent is evaporated and reconstituted in the mobile phase for injection.[16]
- b) Instrumental Analysis:
- LC System: Agilent 1260 RRLC HPLC system or similar.[3]
- Column: A reversed-phase column such as a Phenomenex Kinetex C18.[17]
- Mobile Phase: A gradient of water with an ammonium acetate buffer and methanol or acetonitrile.[17]
- MS/MS System: SCIEX QTRAP 5500 or similar.[17]
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.[17]
- Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions for DCHP.

## High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and cost-effective method for the analysis of phthalates, particularly in less complex matrices.[11][18]



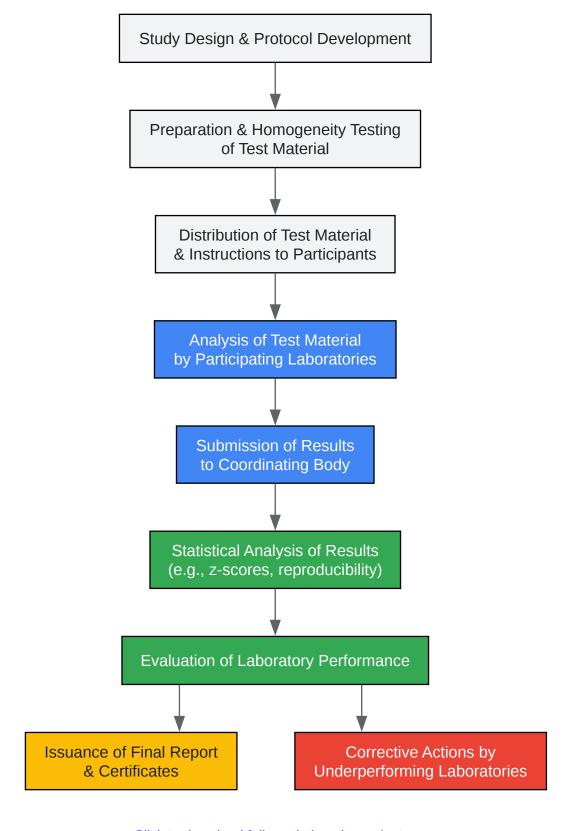
#### a) Sample Preparation:

- For solid samples like cosmetics, ultrasonic extraction with a solvent mixture (e.g., ethanolwater) is employed.[12]
- For water samples, solid-phase microextraction (SPME) can be used for pre-concentration.
  [11]
- The extract is filtered before injection.[16]
- b) Instrumental Analysis:
- HPLC System: Agilent 1100 Series or similar.[19]
- Column: A C18 reversed-phase column.[12]
- Mobile Phase: A gradient of water and an organic solvent like acetonitrile or ethanol.[12]
- Detector: UV detector set at a wavelength where phthalates absorb, typically around 230-254 nm.[12]

## **Inter-laboratory Comparison Workflow**

An inter-laboratory comparison (ILC) or proficiency test (PT) is crucial for evaluating and ensuring the quality and comparability of analytical results among different laboratories. A typical workflow for such a study is depicted below.





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Caption: Workflow of a typical inter-laboratory comparison study.



This guide provides a foundational understanding of the methods available for DCHP analysis and the framework for their comparison. For laboratories seeking to participate in proficiency testing, organizations like LGC Standards offer programs for phthalates in various matrices. As regulatory scrutiny of phthalates continues, robust and harmonized analytical methods will remain essential.

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